(1E)-8-ethoxy-4,4,6-trimethyl-1-[(4-methylphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-8-ethoxy-4,4,6-trimethyl-1-[(4-methylphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-8-ethoxy-4,4,6-trimethyl-1-[(4-methylphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple stepsThe final step involves the formation of the imino group by reacting the intermediate with 4-methylphenylamine under specific conditions, such as refluxing in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(1E)-8-ethoxy-4,4,6-trimethyl-1-[(4-methylphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(1E)-8-ethoxy-4,4,6-trimethyl-1-[(4-methylphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of (1E)-8-ethoxy-4,4,6-trimethyl-1-[(4-methylphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- (1E)-8-ethoxy-4,4,6-trimethyl-1-[(4-chlorophenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- (1E)-8-ethoxy-4,4,6-trimethyl-1-[(4-fluorophenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Uniqueness
What sets (1E)-8-ethoxy-4,4,6-trimethyl-1-[(4-methylphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H24N2O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-ethoxy-9,11,11-trimethyl-3-(4-methylphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C23H24N2O2/c1-6-27-17-11-18-15(3)13-23(4,5)25-21(18)19(12-17)20(22(25)26)24-16-9-7-14(2)8-10-16/h7-13H,6H2,1-5H3 |
InChI Key |
KGEXZXXHPOCCAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)C)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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